
Niraparib hydrochloride
描述
Niraparib is a 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide that has S-configuration. It is a potent inhibitor of PARP1 and PARP2 (IC50 of 3.8 and 2.1 nM, respectively) and approved as a first-line maintenance treatment for women with advanced ovarian cancer after responding to platinum-based chemotherapy. It has a role as an antineoplastic agent, an EC 2.4.2.30 (NAD(+) ADP-ribosyltransferase) inhibitor, a radiosensitizing agent and an apoptosis inducer.
Niraparib is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor. By blocking the enzymes responsible for DNA repair, niraparib induces cytotoxicity in cancer cells. Niraparib is selective towards PARP-1 and PARP-2. First approved by the FDA on March 27, 2017, niraparib is used to treat epithelial ovarian, fallopian tube, or primary peritoneal cancer. Niraparib was approved by the European Commission on November 16, 2017 and by Health Canada on June 27, 2019.
Niraparib is a Poly(ADP-Ribose) Polymerase Inhibitor. The mechanism of action of niraparib is as a Poly(ADP-Ribose) Polymerase Inhibitor.
Niraparib is a small molecule inhibitor of poly ADP-ribose polymerase that is used in the therapy of selected patients with refractory and advanced ovarian carcinoma. Niraparib therapy is associated with a low rate of transient elevations in serum aminotransferase during therapy, but has not been linked to instances of clinically apparent liver injury.
Niraparib is an orally bioavailable inhibitor of poly (ADP-ribose) polymerase (PARP) types 1 and 2 (PARP-1 and -2), with antineoplastic activity. Upon administration, niraparib binds to and inhibits the activity of PARP-1 and -2, thereby inhibiting PARP-1 and -2-mediated DNA repair, enhancing the accumulation of DNA strand breaks, promoting genomic instability and resulting in apoptosis. The PARP family of proteins catalyzes post-translational ADP-ribosylation of nuclear proteins and is activated by single-strand DNA (ssDNA) breaks.
See also: Niraparib Tosylate Monohydrate (has salt form); Niraparib tosylate (is active moiety of); Niraparib; abiraterone acetate (component of).
作用机制
Target of Action
Niraparib hydrochloride, also known as MK-4827 hydrochloride, is a potent and selective inhibitor of the enzymes poly(ADP-ribose) polymerase 1 (PARP-1) and poly(ADP-ribose) polymerase 2 (PARP-2) . These enzymes play a crucial role in DNA repair, recognizing and repairing cellular DNA damage, such as single-strand breaks (SSBs) and double-strand breaks (DSBs) .
Mode of Action
This compound acts by blocking the enzymes responsible for DNA repair, specifically PARP-1 and PARP-2 . By inhibiting these enzymes, this compound induces cytotoxicity in cancer cells . This inhibition of DNA repair leads to an accumulation of DNA damage, which can result in cell death, particularly in cancer cells that are already deficient in certain DNA repair pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA repair pathway . More specifically, it targets the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks (SSBs) in DNA . By inhibiting PARP-1 and PARP-2, this compound prevents the repair of SSBs, leading to the accumulation of DNA damage and, ultimately, cell death .
Pharmacokinetics
This compound is orally active, indicating that it can be administered orally and is absorbed in the digestive tract . It has been characterized by acceptable pharmacokinetics in rats with plasma clearance of 28 (mL/min)/kg, very high volume of distribution (Vdss=6.9 L/kg), long terminal half-life (t1/2=3.4 h), and excellent bioavailability, F = 65% . These properties suggest that this compound is well-absorbed and distributed throughout the body, and it remains in the body for a significant amount of time before being cleared, which could contribute to its efficacy as a therapeutic agent .
Result of Action
The primary result of this compound’s action is the induction of cytotoxicity in cancer cells . By inhibiting the repair of DNA damage, this compound leads to the accumulation of DNA damage in cells. This is particularly detrimental to cancer cells, which often have defects in other DNA repair pathways and are thus more reliant on PARP-mediated repair . The accumulation of DNA damage can lead to cell death, slowing the growth of tumors .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact the effectiveness and safety profile of this compound. It’s important to note that while niraparib has a lower risk for drug-drug interactions compared to other PARP inhibitors, potential interactions should still be carefully considered . Additionally, patient-specific factors, such as age, weight, and overall health status, can also influence the drug’s action and efficacy .
生化分析
Biochemical Properties
MK-4827 hydrochloride plays a significant role in biochemical reactions, particularly in DNA repair. It interacts with PARP1 and PARP2, enzymes that catalyze the synthesis of poly (ADP-ribose) polymers from nicotinamide adenine dinucleotide (NAD+) to acceptor proteins . The nature of these interactions involves the inhibition of PARP1 and PARP2, leading to the inhibition of DNA damage repair .
Cellular Effects
MK-4827 hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting DNA damage repair, which can impact cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this can lead to apoptosis and exhibit anti-tumor activity .
Molecular Mechanism
The mechanism of action of MK-4827 hydrochloride involves its binding interactions with the enzymes PARP1 and PARP2 . By inhibiting these enzymes, MK-4827 hydrochloride prevents the repair of DNA damage, which can lead to cell death in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, MK-4827 hydrochloride has been observed to reduce PAR levels in tumors by 1 hour after administration, an effect that persisted for up to 24 hours . This long period of PARP inhibition potentially adds to the flexibility of design in future clinical trials .
Dosage Effects in Animal Models
In animal models, the effects of MK-4827 hydrochloride have been observed to vary with different dosages . Maximum radiation enhancement was observed when MK-4827 hydrochloride was given at a dose of 50 mg/kg once daily .
Metabolic Pathways
MK-4827 hydrochloride is involved in the DNA base excision repair (BER) pathway . It interacts with the enzymes PARP1 and PARP2, which are key players in this pathway .
Transport and Distribution
Its ability to inhibit PARP1 and PARP2 suggests that it may interact with these enzymes at their sites of action .
Subcellular Localization
Given its role as a PARP inhibitor, it is likely to be found in the nucleus where PARP1 and PARP2 exert their effects .
属性
IUPAC Name |
2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHKPVIQAHNQLW-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146129 | |
| Record name | Niraparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2. PARPs play an important role in DNA repair. They recognize and repair cellular DNA damage, such as single-strand breaks (SSBs) and double-strand breaks (DSBs). Different DNA repair pathways exist to repair these DNA damages, including the base excision repair (BER) pathway for SSBs and BRCA-dependent homologous recombination for DSBs. If BER is impaired, SSBs accumulate and become DSBs, forcing cells to rely on other repair pathways, mainly the homologous recombination (HR) and the nonhomologous end joining, to repair DNA damages. However, some cells can have defective or deficient HR resulting from specific mutations in DNA repair genes, such as BRCA1 and 2. Inhibiting PARPs in the presence of HR deficiency leads to a phenomenon called 'synthetic lethality,' whereby the PARP inhibitor impedes BER, leading to genetic instability and cell death. Selectivity towards PARP-1 and PARP-2 is 100-fold higher than for other PARP family members. Niraparib-induced cytotoxicity may involve inhibition of PARP enzymatic activity and increased formation of PARP-DNA complexes resulting in DNA damage, apoptosis, and cell death. | |
| Record name | Niraparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11793 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1038915-60-4 | |
| Record name | Niraparib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1038915-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niraparib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niraparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11793 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Niraparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-4827, HCl salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIRAPARIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMC2H89N35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide](/img/structure/B612003.png)
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B612004.png)


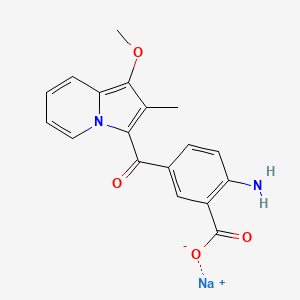


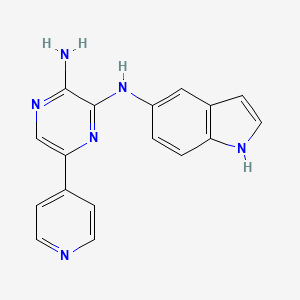
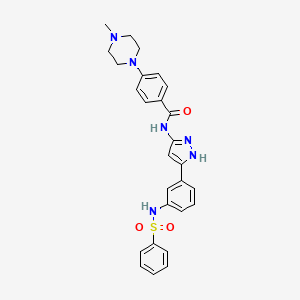
![N-[5-[4-[[(5-ethyl-1,2-oxazol-3-yl)carbamoylamino]methyl]phenyl]-1H-pyrazol-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B612019.png)
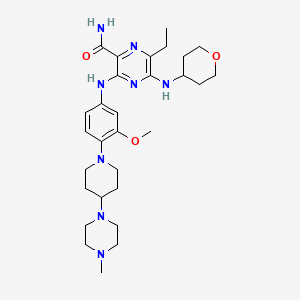
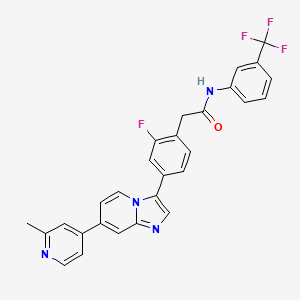
![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)
